molecular formula C16H20N4 B3087626 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine CAS No. 1176538-05-8

3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine

Cat. No.: B3087626
CAS No.: 1176538-05-8
M. Wt: 268.36 g/mol
InChI Key: LYDVWNRHPWQTAN-UHFFFAOYSA-N
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Description

3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine (CAS 1176538-05-8) is a high-value heterocyclic building block of significant interest in medicinal chemistry and drug discovery research. This compound features a pyridazine core, a nitrogen-containing heterocycle recognized for its unique physicochemical properties, including a high dipole moment and robust hydrogen-bonding capacity, which are crucial for molecular recognition and optimizing drug-target interactions . The structure is strategically substituted with a piperazine ring, a common pharmacophore in biologically active compounds, and a 4-ethylphenyl group, making it a versatile scaffold for constructing more complex molecules . The pyridazine ring system is considered a privileged scaffold in biomedical research, with applications explored in various therapeutic areas . Piperazine-containing compounds are frequently investigated for their potential to interact with enzymatic targets and neurotransmitter receptors . Specifically, hybrid molecules combining pyridine and piperazine motifs, structurally related to this compound, have recently been identified as potent urease inhibitors, with IC50 values surpassing the standard inhibitor thiourea . Urease inhibition is a critical research pathway for developing new agents against gastric disorders caused by pathogens like Helicobacter pylori . This positions this compound as a promising structural template for researchers working on novel enzyme inhibitors and antimicrobial agents. This product is intended for research and development purposes only. It is not approved for human or veterinary diagnostic or therapeutic use. Researchers should consult the Safety Data Sheet (SDS) and handle this material with appropriate precautions in a laboratory setting.

Properties

IUPAC Name

3-(4-ethylphenyl)-6-piperazin-1-ylpyridazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20N4/c1-2-13-3-5-14(6-4-13)15-7-8-16(19-18-15)20-11-9-17-10-12-20/h3-8,17H,2,9-12H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LYDVWNRHPWQTAN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)C2=NN=C(C=C2)N3CCNCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

268.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine typically involves the following steps:

    Formation of the Pyridazine Ring: The pyridazine ring can be synthesized through the reaction of hydrazine with a suitable dicarbonyl compound, such as a diketone or dialdehyde.

    Substitution with 4-Ethylphenyl Group:

    Introduction of Piperazin-1-yl Group: The final step involves the nucleophilic substitution reaction where the pyridazine derivative is reacted with piperazine under basic conditions to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the ethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the pyridazine ring or the piperazin-1-yl group, potentially leading to the formation of dihydropyridazine derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide under acidic conditions.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used under controlled conditions.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of 4-ethylbenzaldehyde or 4-ethylbenzoic acid.

    Reduction: Formation of dihydropyridazine derivatives.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

Chemistry

The compound serves as a versatile building block for synthesizing more complex heterocyclic compounds. Its structure allows for various modifications that can lead to the development of new materials with unique properties.

Biology

In biological research, 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine may act as a ligand in receptor-ligand interaction studies. This interaction is crucial for understanding the mechanisms of drug action and developing new therapeutic agents.

Medicine

The compound is of particular interest in medicinal chemistry due to its potential as a lead compound for developing pharmaceuticals targeting central nervous system disorders. Its structural features suggest it may interact with neurotransmitter receptors, making it a candidate for further pharmacological exploration.

Industry

In industrial applications, this compound can be utilized in creating new materials with specific electronic or optical properties. Its unique chemical structure may lead to innovations in material science.

Pharmacological Activities

Research indicates that similar pyridazine derivatives exhibit a range of biological activities:

  • Antinociceptive Activity : Some derivatives have shown significant analgesic properties, potentially more potent than established analgesics like acetaminophen.
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, suggesting its potential as an antimicrobial agent.
  • Kinase Inhibition : Similar compounds have been identified as potential inhibitors of kinases, which are critical targets in cancer therapy.

Analgesic Activity

A study on various pyridazinone derivatives indicated that certain compounds exhibited antinociceptive effects comparable to traditional analgesics. Testing involved acetic acid-induced writhing tests in mice, showing significant pain relief at specific dosages.

Antimicrobial Testing

In vitro studies highlighted the antibacterial efficacy of pyridazine derivatives against various pathogens, supporting their potential use in treating infections.

Kinase Inhibition

Research focused on kinase inhibitors revealed that modifications in the piperazine ring could enhance potency against specific cancer cell lines, indicating therapeutic potential in oncology for compounds like this compound.

Summary of Biological Activities

Activity TypeDescriptionReferences
AntinociceptiveComparable analgesic effects to traditional drugs in animal models
AntimicrobialEffective against various bacterial and fungal pathogens
Kinase InhibitionPotential inhibitors of kinases relevant to cancer therapy

Mechanism of Action

The mechanism of action of 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine is not fully understood, but it is believed to interact with specific molecular targets such as receptors or enzymes. The piperazin-1-yl group may facilitate binding to biological targets, while the pyridazine ring can participate in π-π interactions or hydrogen bonding. These interactions can modulate the activity of the target, leading to the observed biological effects.

Comparison with Similar Compounds

Structural and Physicochemical Properties

The table below compares key structural and physicochemical features of the target compound with its analogues:

Compound Name (CAS) Position 3 Substituent Position 6 Substituent Molecular Formula Molecular Weight
3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine (1176538-05-8) 4-Ethylphenyl Piperazin-1-yl C₁₆H₁₉N₅ 281.36*
3-Chloro-6-[4-(2-fluorophenyl)piperazin-1-yl]pyridazine () Chloro 4-(2-Fluorophenyl)piperazin-1-yl C₁₄H₁₅ClFN₅ 323.75
MW069a () Phenyl-4-(pyridin-4-yl) 4-(Pyrimidin-2-yl)piperazin-1-yl C₂₃H₂₂N₈ 434.48
3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)pyridazine () Piperidin-1-yl 1H-Pyrazol-1-yl C₁₂H₁₆N₆ 244.29
886895-07-4 () 4-Ethylpiperazin-1-yl 4-((2-Methyl-5-nitrophenyl)sulfonyl)piperazin-1-yl C₂₁H₂₉N₇O₄S 475.60
886894-32-2 () 4-Ethylpiperazin-1-yl 4-((4-Nitrophenyl)sulfonyl)piperazin-1-yl C₂₀H₂₇N₇O₄S 461.50

Key Observations :

  • Lipophilicity : The 4-ethylphenyl group in the target compound increases hydrophobicity compared to chloro () or pyridinyl () substituents. This may enhance membrane permeability but reduce aqueous solubility.
  • Electronic Effects : Electron-withdrawing groups (e.g., nitro in –10) on the sulfonylpiperazine moiety could stabilize charge interactions in receptor binding.

Limitations and Data Gaps

  • Experimental Data : Melting points, solubility, and pharmacokinetic data (e.g., bioavailability) are absent for most compounds, including the target .
  • Contradictions: While emphasizes the superiority of benzylpiperidinyl chains, other studies (e.g., ) prioritize pyrimidinylpiperazines for kinase inhibition. Context-dependent SAR must be acknowledged .

Biological Activity

3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine is a compound of significant interest in medicinal chemistry due to its potential biological activities. This pyridazine derivative features a piperazine moiety, which is commonly associated with various pharmacological effects, including interactions with neurotransmitter receptors and enzyme inhibition. Understanding its biological activity is crucial for exploring its applications in drug development.

The precise mechanism of action for this compound is not fully elucidated. However, it is believed to interact with specific molecular targets, such as receptors or enzymes. The piperazin-1-yl group may enhance binding affinity to biological targets, while the pyridazine ring can participate in π-π interactions or hydrogen bonding, modulating the activity of the target and leading to observed biological effects.

Pharmacological Activities

Research indicates that compounds similar to this compound exhibit a range of biological activities:

  • Antinociceptive Activity : Studies have shown that pyridazine derivatives can exhibit significant analgesic properties. For instance, certain derivatives have been reported to be more potent than established analgesics like acetaminophen and noramidopyrine in animal models .
  • Antimicrobial Properties : The compound has demonstrated antibacterial and antifungal activities, suggesting its potential as an antimicrobial agent.
  • Kinase Inhibition : Similar compounds have been identified as potential inhibitors of kinases, which are critical in various cellular processes and are important targets in cancer therapy.

Case Studies

Several studies illustrate the biological activity of pyridazine derivatives:

  • Analgesic Activity : A study involving various pyridazinone derivatives revealed that some compounds exhibited antinociceptive effects comparable to traditional analgesics. The testing involved acetic acid-induced writhing tests in mice, demonstrating significant pain relief at specific dosages .
  • Antimicrobial Testing : In vitro studies highlighted the antibacterial efficacy of pyridazine derivatives against various pathogens, supporting their use in treating infections.
  • Kinase Inhibition : Research on kinase inhibitors has shown that modifications in the piperazine ring can enhance potency against specific cancer cell lines, indicating the therapeutic potential of compounds like this compound in oncology .

Data Summary

The following table summarizes key findings related to the biological activities of this compound and analogous compounds:

Biological Activity Study Reference Findings
Antinociceptive Potent analgesic effects in animal models compared to acetaminophen.
AntimicrobialExhibited antibacterial and antifungal properties against various pathogens.
Kinase Inhibition Identified as a potential kinase inhibitor with implications for cancer therapy.

Q & A

Q. What are the established synthetic routes for 3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves coupling pyridazine precursors with piperazine derivatives. For example, hydrazine reactions with dicarbonyl compounds form the pyridazine core, followed by nucleophilic substitution to introduce the piperazine moiety . Optimization can leverage factorial design experiments to vary temperature, solvent polarity (e.g., DMF vs. THF), and catalyst loading. Computational tools like quantum chemical reaction path searches (e.g., ICReDD’s methods) predict optimal conditions, reducing trial-and-error .

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular geometry, as demonstrated in related pyridazine derivatives (e.g., bond angles and torsional strain analysis in Acta Crystallographica reports) . Complementary techniques include 1^1H/13^13C NMR for verifying proton environments and LC-MS for purity assessment. For piperazine substituents, 1^1H NMR coupling constants (e.g., 3.5–4.0 ppm for piperazine NH protons) are critical .

Q. What in vitro assays are used to screen its biological activity?

  • Methodological Answer : Pyridazine derivatives are screened for anti-bacterial activity via microdilution assays (MIC determination against S. aureus and E. coli) . Anti-viral activity is assessed using plaque reduction assays (e.g., influenza A/H1N1). For receptor-binding studies (e.g., serotonin or dopamine receptors), radioligand displacement assays with 3^3H-labeled antagonists are employed .

Advanced Research Questions

Q. How can contradictory data in biological assays (e.g., anti-bacterial vs. cytotoxicity) be resolved?

  • Methodological Answer : Contradictions arise from off-target effects or assay-specific conditions. Dose-response curves and selectivity indices (e.g., IC50_{50} ratio between bacterial and mammalian cells) should be calculated. Structural analogs (e.g., 3-chloro-pyridazine derivatives) can isolate pharmacophores responsible for activity vs. toxicity . Molecular dynamics simulations predict binding affinities to unintended targets (e.g., hERG channels) .

Q. What computational strategies predict reactivity or metabolic stability of this compound?

  • Methodological Answer : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. ADMET predictors (e.g., SwissADME) estimate metabolic stability via cytochrome P450 binding simulations. For piperazine-containing compounds, N-oxidation and N-dealkylation are common metabolic pathways; these can be modeled using docking software like AutoDock Vina .

Q. How do substituents on the pyridazine core influence structure-activity relationships (SAR)?

  • Methodological Answer : Systematic SAR studies involve synthesizing analogs with varied substituents (e.g., halogenation at position 3, alkyl/aryl groups at position 4). For example, 3-chloro derivatives enhance anti-platelet aggregation activity, while ethylphenyl groups improve lipophilicity (logP > 2.5) and blood-brain barrier penetration . Free-Wilson or Hansch analyses quantify substituent contributions to activity .

Q. What experimental designs mitigate challenges in scaling up synthesis?

  • Methodological Answer : Flow chemistry minimizes exothermic risks in large-scale reactions. Membrane separation technologies (e.g., nanofiltration) purify intermediates efficiently . Process Analytical Technology (PAT) tools, such as in-line FTIR, monitor reaction progress dynamically. Design of Experiments (DoE) identifies critical parameters (e.g., residence time, pressure) for reproducibility .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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3-(4-Ethylphenyl)-6-(piperazin-1-yl)pyridazine

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